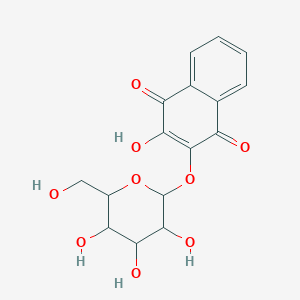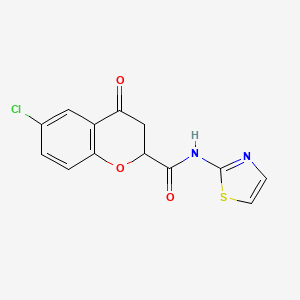
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: (2R,3S,4S,5R,6R)-2-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Métodos De Preparación
Synthesis:: The synthesis of this compound involves several steps. One notable method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative . Here’s how it happens:
-
2H-Chromene Derivative (3): : Prepare this intermediate via a domino three-component coupling reaction. Aryne precursor 1 reacts with dimedone (2) in N,N-dimethylformamide (DMF) to yield the 2H-chromene derivative 3 .
-
Nucleophilic Addition: : Combine 2-hydroxy-1,4-naphthoquinone (4) with 2H-chromene derivative 3. The nucleophilic addition results in the formation of our target compound .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale preparation.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The quinone moiety in the compound makes it susceptible to oxidation reactions.
Reduction: Reduction of the quinone group can yield hydroquinone derivatives.
Substitution: Substituents on the naphthalene ring can undergo various substitution reactions.
Aryne Formation: Arynes are generated in situ from ortho-(trimethylsilyl)aryl triflates and fluoride ions .
Nucleophilic Addition: 2-hydroxy-1,4-naphthoquinone acts as a nucleophile in the addition step .
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic properties.
Industry: For synthesis of novel materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets and pathways, influencing cellular functions.
Comparación Con Compuestos Similares
and 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] share some structural features.
Remember, this compound’s uniqueness lies in its intricate structure and potential applications
Propiedades
Fórmula molecular |
C16H16O9 |
|---|---|
Peso molecular |
352.29 g/mol |
Nombre IUPAC |
2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O9/c17-5-8-11(20)12(21)14(23)16(24-8)25-15-10(19)7-4-2-1-3-6(7)9(18)13(15)22/h1-4,8,11-12,14,16-17,20-23H,5H2 |
Clave InChI |
ZPZGPVPZOQHNJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)
![3-methylsulfanyl-2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B11485073.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)

![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-](/img/structure/B11485163.png)
![N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)
